Msh, 2-(3,5-diiodo-tyr)alpha-
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Overview
Description
Msh, 2-(3,5-diiodo-tyr)alpha- is a synthetic derivative of alpha-melanocyte stimulating hormone (alpha-MSH). This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the tyrosine residue. Alpha-MSH is a peptide hormone that plays a crucial role in regulating skin pigmentation, inflammation, and energy homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Msh, 2-(3,5-diiodo-tyr)alpha- typically involves the iodination of the tyrosine residue in alpha-MSH. The process begins with the protection of the amino and carboxyl groups of the tyrosine residue to prevent unwanted side reactions. The iodination is then carried out using iodine monochloride (ICl) or a similar iodinating agent under controlled conditions. After the iodination, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of Msh, 2-(3,5-diiodo-tyr)alpha- follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient incorporation of iodine atoms .
Chemical Reactions Analysis
Types of Reactions
Msh, 2-(3,5-diiodo-tyr)alpha- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to its non-iodinated form.
Substitution: The iodine atoms can be substituted with other functional groups, such as fluorine or chlorine, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like silver fluoride (AgF) or copper(I) chloride (CuCl).
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Non-iodinated alpha-MSH.
Substitution: Fluorinated or chlorinated derivatives of alpha-MSH.
Scientific Research Applications
Msh, 2-(3,5-diiodo-tyr)alpha- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study iodination reactions and the effects of halogenation on peptide stability.
Biology: Investigated for its role in modulating melanocortin receptors and its effects on skin pigmentation and inflammation.
Medicine: Explored for its potential therapeutic applications in treating conditions such as melanoma, obesity, and inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
Mechanism of Action
Msh, 2-(3,5-diiodo-tyr)alpha- exerts its effects by binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). Upon binding, it activates the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. This leads to the upregulation of melanogenesis enzyme genes, resulting in increased melanin production. Additionally, the compound has anti-inflammatory and anti-microbial properties, which are mediated through the activation of melanocortin receptors .
Comparison with Similar Compounds
Similar Compounds
Alpha-MSH: The non-iodinated form of Msh, 2-(3,5-diiodo-tyr)alpha-.
Beta-MSH: Another form of melanocyte stimulating hormone with different amino acid sequence.
Gamma-MSH: A variant of melanocyte stimulating hormone with distinct biological functions.
Uniqueness
Msh, 2-(3,5-diiodo-tyr)alpha- is unique due to the presence of iodine atoms, which enhance its binding affinity to melanocortin receptors and increase its biological activity. The iodination also imparts distinct chemical properties, making it a valuable tool in research and therapeutic applications .
Properties
CAS No. |
73391-89-6 |
---|---|
Molecular Formula |
C77H107I2N21O19S |
Molecular Weight |
1916.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H107I2N21O19S/c1-40(2)63(65(81)108)99-75(118)60-20-13-26-100(60)76(119)53(18-10-11-24-80)90-61(104)36-87-66(109)56(32-44-34-86-49-17-9-8-16-46(44)49)96-67(110)50(19-12-25-85-77(82)83)91-70(113)54(30-42-14-6-5-7-15-42)94-72(115)57(33-45-35-84-39-88-45)97-68(111)51(21-22-62(105)106)92-69(112)52(23-27-120-4)93-74(117)59(38-102)98-71(114)55(95-73(116)58(37-101)89-41(3)103)31-43-28-47(78)64(107)48(79)29-43/h5-9,14-17,28-29,34-35,39-40,50-60,63,86,101-102,107H,10-13,18-27,30-33,36-38,80H2,1-4H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,103)(H,90,104)(H,91,113)(H,92,112)(H,93,117)(H,94,115)(H,95,116)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,105,106)(H4,82,83,85)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,63-/m0/s1 |
InChI Key |
XBBCRGKCBASHQG-WVPSHMGMSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC(=C(C(=C6)I)O)I)NC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC(=C(C(=C6)I)O)I)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
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